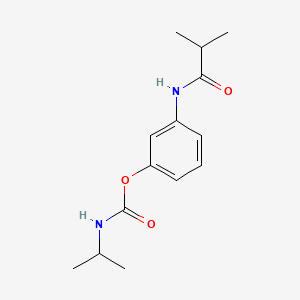
m-Isobutyramidophenyl isopropylcarbamate
Description
m-Isobutyramidophenyl isopropylcarbamate is a carbamate derivative characterized by an isopropylcarbamate group attached to a phenyl ring substituted with an m-isobutyramido moiety. Carbamates are esters of carbamic acid, widely recognized for their roles in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, and bioactive intermediates .
Propriétés
Numéro CAS |
17838-04-9 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[3-(2-methylpropanoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(17)16-11-6-5-7-12(8-11)19-14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
ICEPUESLKILRKW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
SMILES canonique |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
17838-04-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3'-Hydroxy-2-methylpropionanilide isopropylcarbamate |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The uniqueness of m-isobutyramidophenyl isopropylcarbamate becomes evident when compared to structurally related carbamates. Key differences lie in substituent groups, biological activity, and synthetic methodologies. Below is a detailed analysis:
Structural Analogs and Substituent Effects
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., nitro in 4-nitrophenyl isopropylcarbamate): Increase electrophilicity, enhancing covalent interactions with enzyme active sites .
- Electron-Donating Groups (e.g., isobutyramido in this compound): Improve solubility and metabolic stability via hydrogen bonding .
- Halogenation (e.g., fluorine in 2-fluorophenyl isopropylcarbamate): Alters pharmacokinetics (e.g., bioavailability) and target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


